

Structural Confirmation of 1,3-Dimethyl-5-pyrazolone: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 1,3-Dimethyl-5-pyrazolone

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This guide provides a comprehensive overview of the spectroscopic techniques used for the structural confirmation of **1,3-Dimethyl-5-pyrazolone**. Through a detailed comparison with structurally related pyrazolone derivatives, this document aims to equip researchers with the necessary data and methodologies for unambiguous identification and characterization. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols are provided.

Spectroscopic Data Comparison

The structural elucidation of **1,3-Dimethyl-5-pyrazolone** is definitively achieved through a combination of spectroscopic methods. This section compares its characteristic spectral data with two common pyrazolone analogues: 1-Phenyl-3-methyl-5-pyrazolone and 3-Methyl-5-pyrazolone.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1,3-Dimethyl-5-pyrazolone	3.22	s	3H	N-CH ₃
3.13	s	2H	-CH ₂ -	
2.04	s	3H	C-CH ₃	
1-Phenyl-3-methyl-5-pyrazolone	7.84	d, J=7.5 Hz	2H	Ar-H (ortho)
7.38	t, J=6.7 Hz	2H	Ar-H (meta)	
7.17	t, J=6.7 Hz	1H	Ar-H (para)	
3.42	s	2H	-CH ₂ -	
2.18	s	3H	C-CH ₃	
3-Methyl-5-pyrazolone	~8.8 (broad s)	s	1H	N-H
5.28	s	1H	=CH- (enol form)	
3.30	s	2H	-CH ₂ - (keto form)	
2.16	s	3H	C-CH ₃	

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound	Chemical Shift (δ , ppm)	Assignment
1,3-Dimethyl-5-pyrazolone	172.3	C=O
155.6	C-CH ₃	
41.4	-CH ₂ -	
31.0	N-CH ₃	
16.9	C-CH ₃	
1-Phenyl-3-methyl-5-pyrazolone	170.2	C=O
156.1	C-CH ₃	
137.6	Ar-C (ipso)	
128.4	Ar-CH (meta)	
124.6	Ar-CH (para)	
118.4	Ar-CH (ortho)	
42.6	-CH ₂ -	
16.6	C-CH ₃	
3-Methyl-5-pyrazolone	~171	C=O (keto form)
~157	C-OH (enol form)	
~155	C-CH ₃ (keto form)	
~99	=CH- (enol form)	
~43	-CH ₂ - (keto form)	
~16	C-CH ₃	

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound	Key Absorptions (cm ⁻¹)	Assignment
1,3-Dimethyl-5-pyrazolone	~1650	C=O stretch
~1580	C=N stretch	
~2950-2850	C-H stretch (aliphatic)	
1-Phenyl-3-methyl-5-pyrazolone	~1640	C=O stretch
~1595, 1495	C=C stretch (aromatic)	
~3060	C-H stretch (aromatic)	
~2920	C-H stretch (aliphatic)	
3-Methyl-5-pyrazolone	~3200 (broad)	N-H stretch
~1700	C=O stretch	
~1600	C=N stretch	

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
1,3-Dimethyl-5-pyrazolone	112 [M] ⁺	97, 83, 68, 56
1-Phenyl-3-methyl-5-pyrazolone	174 [M] ⁺	105, 91, 77, 65
3-Methyl-5-pyrazolone	98 [M] ⁺	83, 69, 56, 42

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **1,3-Dimethyl-5-pyrazolone** are provided below.

2.1. Synthesis of **1,3-Dimethyl-5-pyrazolone**

This procedure is adapted from established literature methods.[\[1\]](#)

- Materials: Ethyl acetoacetate, methylhydrazine, ethanol.
- Procedure:
 - To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol, add methylhydrazine (1.0 eq) dropwise at 0 °C with stirring.
 - Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.
 - Reflux the mixture for 2 hours.
 - Remove the solvent under reduced pressure.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure **1,3-Dimethyl-5-pyrazolone**.

2.2. Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

- Sample Preparation: Dissolve approximately 10-20 mg of the synthesized **1,3-Dimethyl-5-pyrazolone** in 0.6 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Spectroscopy: Acquire the carbon NMR spectrum on a 100 MHz spectrometer using a proton-decoupled sequence. Key parameters include a 45° pulse width, a relaxation delay of 2 seconds, and accumulating a sufficient number of scans for a good signal-to-noise ratio.

2.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the solid sample can be prepared by dissolving a small amount of **1,3-Dimethyl-5-pyrazolone** in a volatile solvent (e.g., dichloromethane), depositing a drop onto a KBr or NaCl plate, and allowing the solvent to evaporate.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .

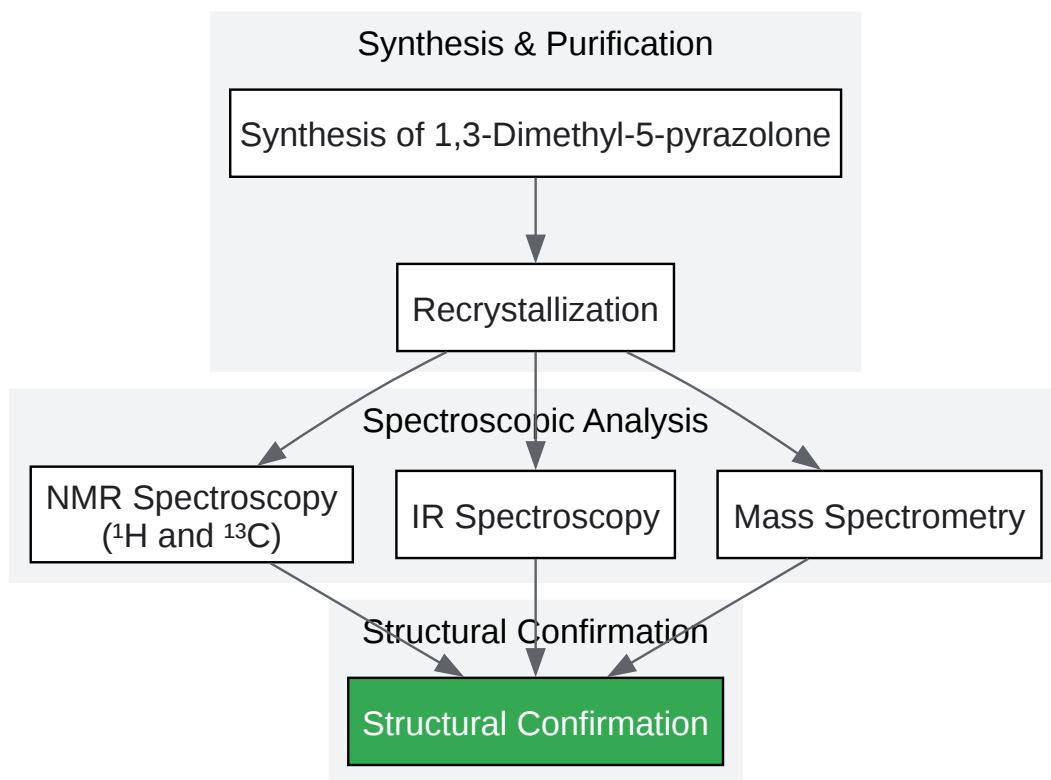
2.2.3. Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **1,3-Dimethyl-5-pyrazolone** in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize Electron Impact (EI) or Electrospray Ionization (ESI) to generate ions.
- Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern.

Visualized Workflows and Relationships

3.1. Experimental Workflow for Spectroscopic Analysis

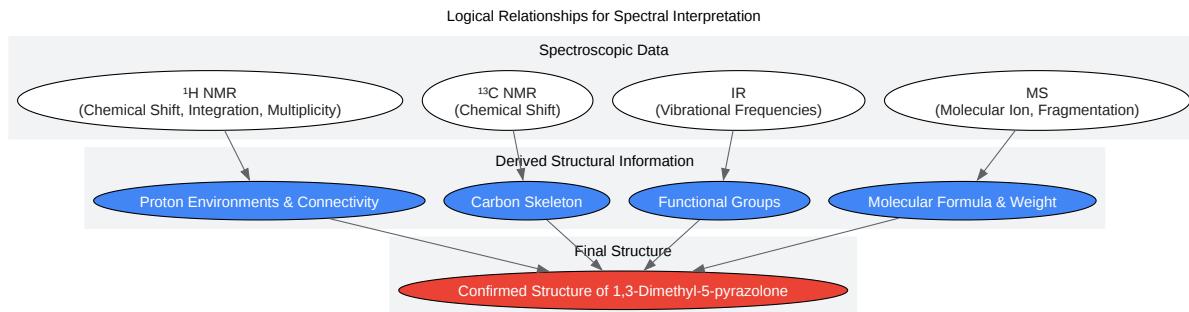
Experimental Workflow for Spectroscopic Analysis of 1,3-Dimethyl-5-pyrazolone



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Caption: Workflow for synthesis and spectroscopic confirmation.

3.2. Logical Relationships in Spectral Interpretation



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Caption: Interpreting spectral data for structural elucidation.

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References

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